molecular formula C7H16N2O3S2 B14671948 S-((N-Isopentylamidino)methyl) hydrogen thiosulfate CAS No. 40283-51-0

S-((N-Isopentylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14671948
CAS No.: 40283-51-0
M. Wt: 240.3 g/mol
InChI Key: JSSDFKSULXLETE-UHFFFAOYSA-N
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Description

S-((N-Isopentylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that features a thiosulfinate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with N-isopentylamidino and hydrogen thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfinate functional group, which imparts unique reactivity to the compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .

Scientific Research Applications

Chemistry: In chemistry, S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against certain bacterial and parasitic strains, making it a candidate for further investigation in drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, sodium thiosulfate, a related compound, is used in the treatment of cyanide poisoning and as an adjunct in cancer therapy .

Industry: In the industrial sector, this compound is used in processes such as metal extraction and as a stabilizing agent in various formulations .

Mechanism of Action

The mechanism of action of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfinate group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    Thiosulfinates: Compounds with the general structure R-S(O)-S-R, such as allicin from garlic.

    Thiosulfonates: Compounds with the structure R-SO2-S-R.

    Sulfinyl Sulfones: Compounds with the structure R-S(O)-SO2-R.

Uniqueness: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups and reactivity. Compared to other thiosulfinates, it has distinct properties that make it suitable for specialized applications in various fields .

Properties

CAS No.

40283-51-0

Molecular Formula

C7H16N2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-methylbutane

InChI

InChI=1S/C7H16N2O3S2/c1-6(2)3-4-9-7(8)5-13-14(10,11)12/h6H,3-5H2,1-2H3,(H2,8,9)(H,10,11,12)

InChI Key

JSSDFKSULXLETE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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